(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide
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Overview
Description
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide is a complex organic compound that features a unique structure combining an isoxazole ring, a phenyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form 5-methylisoxazole. This intermediate is then subjected to further reactions to introduce the phenyl and propionamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring and phenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(5-Methylisoxazol-3-yl)methanesulfonyl chloride: A related compound with a similar isoxazole ring structure.
(5-Methylisoxazol-3-yl)methanol: Another compound featuring the isoxazole ring but with different functional groups.
Uniqueness
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide is unique due to its combination of the isoxazole ring, phenyl group, and propionamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2S)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-2-(propanoylamino)propanamide |
InChI |
InChI=1S/C16H19N3O3/c1-3-15(20)17-13(10-12-7-5-4-6-8-12)16(21)18-14-9-11(2)22-19-14/h4-9,13H,3,10H2,1-2H3,(H,17,20)(H,18,19,21)/t13-/m0/s1 |
InChI Key |
DVPGLUMHLMUBPO-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=NOC(=C2)C |
Canonical SMILES |
CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
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